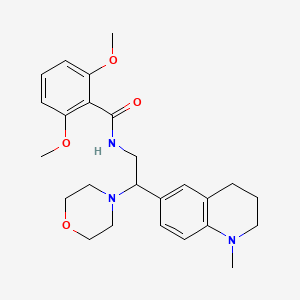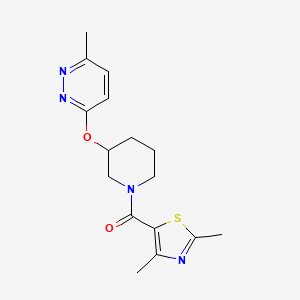![molecular formula C16H24N4O2S B2516872 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2097918-76-6](/img/structure/B2516872.png)
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related nitrogenous heterocyclic compounds has been explored in several studies. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reactions with various N-mono-substituted hydrazines yielded the target compounds . Another study reported the synthesis of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which were identified as PCSK9 mRNA translation inhibitors . Additionally, the precursor for unsymmetrical diamide ligands, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, was prepared by reacting the methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine .
Molecular Structure Analysis
The molecular structures of these compounds were confirmed using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation. In another study, the crystal structure of a nitrogenous compound was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT), which was then compared with the X-ray diffraction value .
Chemical Reactions Analysis
The compounds synthesized in these studies have shown potential for further chemical reactions. The unsymmetrical diamide ligands described in can form complexes with metals, as demonstrated by the crystal structure analysis of complexes with cobalt and copper. These ligands have the potential to form polymetallic species, which was probed by an ESI-MS study .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were investigated using various analytical techniques. Infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) were used to confirm the structures of the synthesized compounds . Additionally, DFT was employed to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on closely related compounds demonstrates their potent and selective antagonistic properties on specific receptors, such as the CB1 cannabinoid receptor. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal its significant role in elucidating receptor-ligand interactions. Through conformational analysis and development of unified pharmacophore models, these compounds contribute to understanding the steric and electrostatic requirements for receptor binding and activity modulation (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The Mannich reaction involving derivatives of nicotinamide and related compounds opens avenues for synthesizing N,S-containing heterocycles, highlighting the chemical versatility of these compounds. This synthetic pathway leads to the creation of novel heterocyclic structures with potential biological activities, showcasing the compound's role in expanding the chemical space of pharmacologically relevant molecules (Dotsenko et al., 2012).
Pharmacological Potential
Research into the synthesis and structural characterization of derivatives, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, underscores the exploration of these compounds for pharmacological purposes. The systematic synthesis and characterization of these isomers contribute to the development of novel compounds with potential therapeutic applications, reflecting the compound's significance in drug discovery processes (Kadir et al., 2017).
Material Science Applications
In the realm of material sciences, the compound's structural motifs are utilized in the synthesis of hyperbranched polymers, demonstrating its application beyond biological systems. For instance, the polyaddition reactions involving related compounds result in hyperbranched polysulfone–amine with multiamino groups, highlighting the compound's utility in creating new polymeric materials with diverse functional properties (Yan & Gao, 2000).
Zukünftige Richtungen
Wirkmechanismus
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Eigenschaften
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19(2)16(22)20-9-6-12(7-10-20)11-18-14(21)13-5-4-8-17-15(13)23-3/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOKGMJNFJCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)
![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)
![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)
![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)




![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)

